N',N'-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine
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Overview
Description
N’,N’-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of a nitrophenyl group attached to an ethane-1,2-diamine backbone, with additional ethyl and methyl substituents on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethane-1,2-diamine, 4-nitrobenzyl chloride, diethylamine, and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of N’,N’-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality and supply.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Purification of the final product using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethylethylenediamine: A structurally similar compound with two methyl groups on the nitrogen atoms.
N,N-diethyl-1,2-ethanediamine: A compound with two ethyl groups on the nitrogen atoms.
N,N-dimethyl-1,2-ethanediamine: A compound with two methyl groups on the nitrogen atoms.
Uniqueness
N’,N’-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(4-nitrophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-16(5-2)11-10-15(3)12-13-6-8-14(9-7-13)17(18)19/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUSEAVEYJEXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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